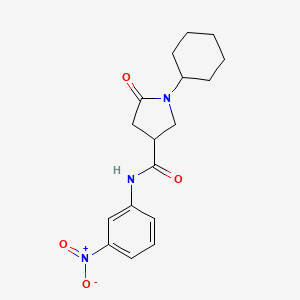
1-cyclohexyl-N-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-cyclohexyl-N-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as CPP-109, is a synthetic compound that belongs to the class of molecules called pyrrolidine carboxamides. This compound has gained significant attention in scientific research due to its potential therapeutic applications in the treatment of addiction and other neurological disorders.
作用机制
The mechanism of action of 1-cyclohexyl-N-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide involves the inhibition of histone deacetylase, which is an enzyme that plays a critical role in the regulation of gene expression in the brain. By inhibiting this enzyme, this compound can alter the expression of genes involved in addiction and other neurological disorders, leading to a reduction in drug-seeking behavior and other addictive behaviors.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models and human studies. These effects include the reduction of cocaine and alcohol use, as well as the reduction of cravings and withdrawal symptoms associated with addiction. This compound has also been shown to improve cognitive function and memory in animal models.
实验室实验的优点和局限性
One of the major advantages of 1-cyclohexyl-N-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide is its specificity for histone deacetylase, which makes it a promising candidate for the treatment of addiction and other neurological disorders. However, the compound is highly sensitive to air and moisture, which can make it difficult to work with in the laboratory. Additionally, this compound has not yet been approved for human use, and more research is needed to determine its safety and efficacy in clinical trials.
未来方向
There are many potential future directions for research on 1-cyclohexyl-N-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide, including the development of new formulations and delivery methods that can improve its stability and bioavailability. Additionally, further studies are needed to determine the safety and efficacy of this compound in clinical trials, as well as its potential applications in the treatment of other neurological disorders. Overall, this compound has the potential to be a valuable tool in the fight against addiction and other neurological disorders, and further research is needed to fully explore its therapeutic potential.
合成方法
1-cyclohexyl-N-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide can be synthesized using a multi-step process that involves the reaction of cyclohexylamine with 3-nitrobenzoyl chloride, followed by the addition of pyrrolidine-2,5-dione and subsequent purification steps. The synthesis of this compound is considered to be a challenging process due to the sensitivity of the compound to air and moisture.
科学研究应用
1-cyclohexyl-N-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of addiction, specifically for cocaine and alcohol dependence. The compound works by inhibiting the activity of the enzyme called histone deacetylase, which plays a critical role in the regulation of gene expression in the brain. By inhibiting this enzyme, this compound can alter the expression of genes involved in addiction and other neurological disorders, leading to a reduction in drug-seeking behavior and other addictive behaviors.
属性
IUPAC Name |
1-cyclohexyl-N-(3-nitrophenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c21-16-9-12(11-19(16)14-6-2-1-3-7-14)17(22)18-13-5-4-8-15(10-13)20(23)24/h4-5,8,10,12,14H,1-3,6-7,9,11H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FISAEQLGNNVXOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CC(CC2=O)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
48.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24805456 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-methylbenzamide](/img/structure/B5068760.png)
![N-(4-isopropylphenyl)-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinamine](/img/structure/B5068767.png)
![ethyl 2-[(1-adamantylcarbonyl)amino]-5-{[(2-methoxyphenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B5068770.png)
![4-(2-methylphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5068773.png)
![N-ethyl-2-methyl-5-[6-(4-methyl-1-piperidinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B5068781.png)
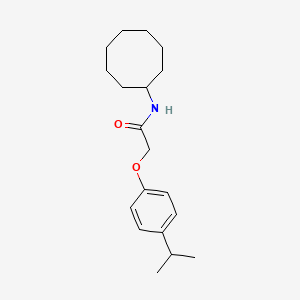
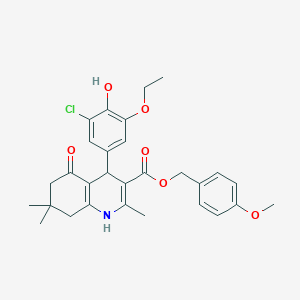
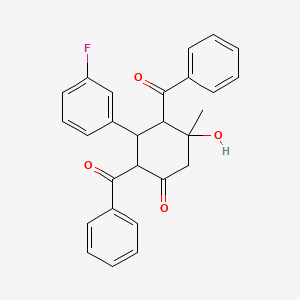
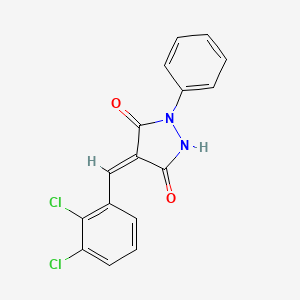
![phenyl N-(3-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B5068812.png)
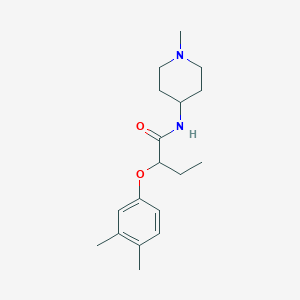
![2-amino-4-(3-chlorophenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B5068819.png)
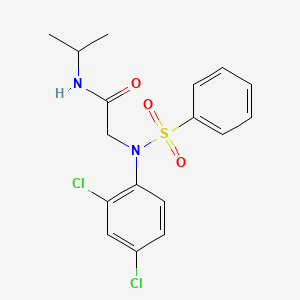
![2-amino-5'-bromo-2',5-dioxo-7-phenyl-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B5068840.png)
